2-bromo-N-(2-ethoxyethyl)acetamide

Description

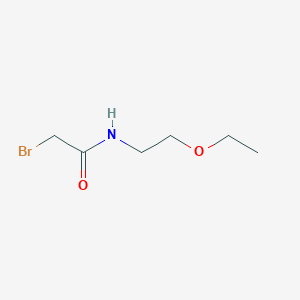

2-Bromo-N-(2-ethoxyethyl)acetamide is an alkyl-substituted bromoacetamide derivative characterized by a brominated acetamide core linked to a 2-ethoxyethyl group via the nitrogen atom. The compound’s structure combines the electrophilic bromoacetamide moiety—known for its reactivity in alkylation and cross-coupling reactions—with a flexible ethoxyethyl side chain, which may enhance solubility and modulate steric and electronic properties .

Such modifications are critical in medicinal chemistry for tuning pharmacokinetic properties like bioavailability and metabolic stability .

Properties

IUPAC Name |

2-bromo-N-(2-ethoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDKXBADDOCHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethoxyethyl)acetamide typically involves the bromination of N-(2-ethoxyethyl)acetamide. One common method is to react N-(2-ethoxyethyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

N-(2-ethoxyethyl)acetamide+Br2→this compound+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethoxyethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(2-ethoxyethyl)acetamide.

Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of N-(2-ethoxyethyl)acetamide derivatives.

Reduction: Formation of N-(2-ethoxyethyl)acetamide.

Oxidation: Formation of oxidized acetamide derivatives.

Scientific Research Applications

2-bromo-N-(2-ethoxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethoxyethyl)acetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in modifying biological molecules or synthesizing new compounds with desired properties.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Bromoacetamide Derivatives

Key Observations:

- Synthetic Yields: Electron-deficient aromatic amines (e.g., 4-bromophenyl) afford higher yields (91%) compared to heterocyclic substrates, possibly due to reduced steric hindrance .

Notes

- Direct crystallographic or spectroscopic data for 2-bromo-N-(2-ethoxyethyl)acetamide are absent in the provided evidence. Conclusions are extrapolated from structurally related compounds.

- The ethoxyethyl group’s influence on hydrogen bonding and solubility warrants further experimental validation.

- Diverse synthetic routes (e.g., Schotten-Baumann reaction, nucleophilic acyl substitution) are applicable, as demonstrated for analogs in , and 13.

Biological Activity

2-bromo-N-(2-ethoxyethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 196.04 g/mol

- CAS Number : 10352643

The presence of the bromo group and the ethoxyethyl moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. It may act as an inhibitor or modulator in various biochemical pathways, influencing processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Interaction : It could interact with neurotransmitter receptors, affecting signal transduction pathways associated with neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may have potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. The compound was tested in a lipopolysaccharide (LPS)-induced model of inflammation, demonstrating a decrease in interleukin-6 (IL-6) levels.

| Treatment Group | IL-6 Levels (pg/mL) |

|---|---|

| Control | 150 |

| LPS Only | 300 |

| LPS + Compound | 180 |

This data indicates that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Activity : A recent study focused on the synthesis and biological evaluation of various bromoacetamides, including this compound. The compound demonstrated promising antimicrobial activity against resistant strains of bacteria, suggesting its potential application in treating infections caused by multidrug-resistant organisms.

- Case Study on Anti-inflammatory Activity : In a controlled experiment using murine models, researchers assessed the anti-inflammatory effects of this compound. Results indicated a significant reduction in paw edema compared to untreated controls, supporting its role as a potential therapeutic agent for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.